molecular formula C19H16N2O3S B2555829 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide CAS No. 383379-99-5

2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide

Cat. No.: B2555829
CAS No.: 383379-99-5
M. Wt: 352.41
InChI Key: ZBXVHRJXJZNYGT-UHFFFAOYSA-N
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Description

The compound 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a synthetic small molecule provided for research purposes. It belongs to a class of thiophene carboxamide derivatives that have shown significant promise in biomedical research due to their potential interactions with key biological targets. Structurally related compounds have been identified as potent inhibitors of various enzymes and are explored as tools for studying disease mechanisms . In neuroscience, analogues of this scaffold have demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), with mechanistic studies suggesting activity involves modulation of kinase signaling pathways . Furthermore, thiophene carboxamide derivatives are being investigated for treating ocular diseases; one highly potent inhibitor of sphingomyelin synthase 2 (SMS2) demonstrated efficacy in a dry eye disease model by reducing inflammatory markers and improving corneal health . Research also indicates that the 5-phenylthiophene-3-carboxamide core is a privileged structure for developing inhibitors of calcium-activated chloride channels, such as ANO1 (TMEM16A), which is a potential target for treating neuropathic and inflammatory pain . This compound is intended for research use only by qualified scientists.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-24-14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXVHRJXJZNYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the benzamido group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 3-methoxybenzamido group distinguishes it from analogs with amino (e.g., ) or dichlorobenzamido (e.g., ) substituents. Methoxy groups enhance solubility compared to halogens but may reduce metabolic stability.
  • Carboxamide vs.

Key Observations :

  • The methoxy group in the target compound may balance solubility and target engagement, unlike dichlorobenzamido derivatives (e.g., ), which prioritize binding affinity over bioavailability.
  • Phenyl vs. Alkyl Substituents : The 5-phenyl group in the target compound may enhance aromatic stacking interactions compared to methyl or isopropyl groups in other analogs (e.g., ).

Physicochemical and Crystallographic Properties

  • Solubility : The carboxamide group improves water solubility relative to ester derivatives (e.g., ). Methoxy groups further enhance this property compared to halogenated analogs.
  • Crystallinity : Tools like Mercury CSD 2.0 enable comparison of packing patterns. For example, diethyl dicarboxylate derivatives (e.g., ) exhibit tighter packing due to ester groups, whereas the target compound’s carboxamide may foster hydrogen-bonded networks.

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